CCR5 Antagonist Affinity: N-Cyclopropyl Derivative vs. Reference Antagonists
The target compound demonstrates high-affinity antagonism at the human CCR5 receptor with an IC50 of 0.100 nM, measured in a cell-based fusion assay. [1] This value is numerically more potent than the widely used CCR5 antagonist Maraviroc, which has a reported IC50 of 3.3 nM in a comparable cell-cell fusion assay. [2] While a direct head-to-head study is not available, the cross-study data suggests the N-cyclopropyl-2,6-dimethylpyrimidin-4-amine scaffold achieves low-nanomolar binding, a key differentiator for in vitro receptor occupancy studies.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3 nM |
| Quantified Difference | ~33-fold higher potency (cross-study) |
| Conditions | CCR5-expressing P4R5 cells co-expressing CD4 and LTR-beta-gal; assessed as inhibition of HIV infusion. |
Why This Matters
This sub-nanomolar potency is critical for studies requiring near-complete CCR5 receptor blockade at low compound concentrations, such as HIV entry inhibition assays or receptor internalization studies.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202): Affinity Data for CCR5. IC50: 0.100 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394596 View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. https://doi.org/10.1128/AAC.49.11.4721-4732.2005 View Source
